[4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone
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Overview
Description
[4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone: is a complex organic compound that features a piperazine ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and quinoline intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of piperazine and quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. The quinoline moiety can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- [4-(4-Bromophenyl)piperazin-1-yl][2-(3-chlorophenyl)quinolin-4-yl]methanone
- [4-(4-Chlorophenyl)piperazin-1-yl][2-(3-methoxyphenyl)quinolin-4-yl]methanone
Uniqueness: The unique combination of the chlorophenyl and ethoxyphenyl groups in [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone provides distinct physicochemical properties, such as solubility and stability, which can influence its biological activity and therapeutic potential .
Properties
CAS No. |
438532-63-9 |
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Molecular Formula |
C28H26ClN3O2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H26ClN3O2/c1-2-34-23-10-5-7-20(17-23)27-19-25(24-11-3-4-12-26(24)30-27)28(33)32-15-13-31(14-16-32)22-9-6-8-21(29)18-22/h3-12,17-19H,2,13-16H2,1H3 |
InChI Key |
CTBGCOWLVKYERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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